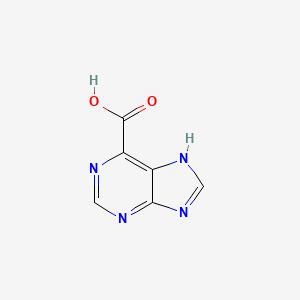

1H-Purine-6-carboxylic acid

描述

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C6H4N4O2 with a precise molecular weight of 164.124 atomic mass units. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as this compound, reflecting the positioning of the carboxyl functional group at the sixth carbon position of the purine ring system. Alternative nomenclature systems recognize this compound through various designations including 7H-purine-6-carboxylic acid and 9H-purine-6-carboxylic acid, indicating the different tautomeric forms that can exist in solution.

The Chemical Abstracts Service registry number 2365-43-7 serves as the unique identifier for this compound across scientific databases and literature. The European Community number 219-120-1 provides additional regulatory identification, while the Unique Ingredient Identifier 7SDM8E82XR facilitates pharmaceutical and biochemical tracking. The molecular structure incorporates four nitrogen atoms strategically positioned within the bicyclic framework, contributing to the compound's distinctive chemical behavior and biological activity patterns.

The InChI (International Chemical Identifier) string InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) provides a standardized computational representation of the molecular structure. The corresponding InChI Key CIEQXUBLKKQRIS-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches and computational applications. The Simplified Molecular Input Line Entry System representation C1=NC2=NC=NC(=C2N1)C(=O)O encodes the atomic connectivity and facilitates computational modeling and analysis.

Atomic Connectivity and Tautomeric Forms

The atomic connectivity of this compound centers on a fused bicyclic ring system comprising a pyrimidine ring fused to an imidazole ring, creating the characteristic purine backbone. The carboxylic acid functional group attached at position 6 introduces additional complexity through potential hydrogen bonding interactions and electronic effects that influence the overall molecular geometry and stability. The four nitrogen atoms located at positions 1, 3, 7, and 9 serve as potential tautomerization sites, enabling dynamic hydrogen migration between different ring positions.

Tautomeric analysis reveals that this compound can exist in multiple forms, primarily differentiated by the position of mobile hydrogen atoms on the nitrogen centers. The most thermodynamically stable forms include the N9H tautomer, where hydrogen resides on nitrogen at position 9, and the N7H tautomer, featuring hydrogen attachment at position 7. Quantum mechanical calculations demonstrate that the N9H tautomer maintains greater stability in gas phase conditions, with an energy difference of approximately 4.0 kilocalories per mole compared to the N7H form.

Solvent effects significantly influence tautomeric equilibria, with polar solvents such as water reducing the energy difference between N9H and N7H tautomers to approximately 0.2 kilocalories per mole. This dramatic stabilization of the N7H form in aqueous environments results in nearly equal populations of both tautomers under physiological conditions. The N1H and N3H tautomers represent higher energy forms that become accessible under specific environmental conditions or through external perturbations such as metal complexation or specific solvent interactions.

| Tautomeric Form | Gas Phase Stability (kcal/mol) | Aqueous Phase Stability (kcal/mol) | Dominant Conditions |

|---|---|---|---|

| N9H | 0.0 (reference) | 0.0 (reference) | Gas phase, nonpolar solvents |

| N7H | +4.0 | +0.2 | Polar solvents, aqueous solutions |

| N1H | +15.2 | +8.4 | Metal complexation, specific interactions |

| N3H | +16.8 | +9.1 | Rare, specialized conditions |

X-ray Crystallographic Analysis of Purine Derivatives

X-ray crystallographic studies of purine derivatives provide crucial insights into the solid-state molecular architecture and intermolecular interactions governing crystal packing. Crystal structure analysis of related 6-oxy purine derivatives demonstrates that the most favorable tautomeric form in the solid state corresponds to the N1H configuration, where hydrogen bonding with neighboring molecules stabilizes this particular arrangement. The crystallographic data reveals that hydrogen atoms preferentially bond with the N1 nitrogen atom of the purine ring, creating extensive hydrogen bonding networks that influence crystal stability and physical properties.

Purine derivatives such as 6-chloro-9-propyl-purin-2-amine exhibit unique two-dimensional hydrogen bonding networks within crystal structures, where purine rings form planar arrangements stabilized by hydrogen bonding interactions. These networks subsequently stack through π-π interactions to generate bilayer structures covered with alkyl chains, creating void spaces suitable for guest molecule intercalation. The interlayer spacing typically ranges from 3.4 to 3.6 Angstroms, consistent with optimal π-π stacking interactions between aromatic purine systems.

Crystallographic analysis of 6-thiopurine derivatives provides additional structural information relevant to understanding purine tautomerism in solid state environments. Matrix isolation studies combined with X-ray diffraction reveal that thiol N9H tautomers maintain photochemical stability under ultraviolet irradiation conditions, while thione N1H,N7H forms undergo photochemical conversion to thiol N7H configurations. The experimental tautomer ratio [thiol N9H]/[thione N1H,N7H] = 0.24 observed in matrix environments correlates well with theoretical predictions based on conventional ab initio calculations.

Temperature-dependent crystallographic studies demonstrate that purine derivatives maintain structural integrity across wide temperature ranges, with minimal lattice parameter variations between 100 Kelvin and 300 Kelvin. The thermal expansion coefficients for purine-based crystals typically range from 5 × 10^-5 to 8 × 10^-5 per Kelvin, indicating moderate thermal expansion behavior suitable for various analytical applications.

Comparative Analysis with Purine Nucleobases

Comparative structural analysis between this compound and naturally occurring purine nucleobases reveals significant similarities in core molecular architecture while highlighting distinctive functional group contributions. Adenine, with molecular formula C5H5N5, shares the fundamental purine bicyclic framework but features an amino group at position 6 rather than a carboxylic acid functional group. This substitution dramatically alters hydrogen bonding patterns, electronic distribution, and biological activity profiles while maintaining the essential nitrogen positioning that defines purine chemistry.

Guanine (C5H5N5O) presents a more complex comparison, incorporating both amino and carbonyl functionalities that create unique tautomeric possibilities. The 2-amino-6-oxo substitution pattern in guanine generates multiple hydrogen bonding sites that influence molecular recognition in biological systems. Hypoxanthine (C5H4N4O) offers perhaps the closest structural analogue to this compound, featuring a carbonyl group at position 6 that creates similar electronic effects, though lacking the carboxylic acid functionality.

Xanthine (C5H4N4O2) provides an intriguing comparison with its dual carbonyl substitution at positions 2 and 6, creating a molecular framework that exhibits different hydrogen bonding capabilities compared to the carboxylic acid derivative. The presence of two carbonyl groups in xanthine generates distinct tautomeric preferences, with the compound favoring forms that maximize intramolecular hydrogen bonding stabilization.

| Compound | Molecular Formula | Position 6 Substituent | Position 2 Substituent | Tautomeric Preference |

|---|---|---|---|---|

| This compound | C6H4N4O2 | Carboxylic acid | Hydrogen | N9H > N7H |

| Adenine | C5H5N5 | Amino group | Hydrogen | N9H dominant |

| Guanine | C5H5N5O | Carbonyl | Amino group | N1H preferred |

| Hypoxanthine | C5H4N4O | Carbonyl | Hydrogen | N7H > N9H |

| Xanthine | C5H4N4O2 | Carbonyl | Carbonyl | N7H dominant |

Electronic structure calculations reveal that the carboxylic acid substitution in this compound introduces significant electron-withdrawing effects that stabilize certain tautomeric forms through resonance interactions. The carboxyl group participates in extended conjugation with the purine π-system, influencing charge distribution and molecular reactivity patterns. This electronic influence contrasts sharply with the electron-donating amino group in adenine, which increases electron density within the ring system and favors different tautomeric arrangements.

Aromaticity analysis using the Harmonic Oscillator Model of Aromaticity index demonstrates that carboxylic acid substitution affects π-electron delocalization differently across various tautomeric forms. The six-membered pyrimidine ring generally maintains higher aromaticity values in N7H and N9H tautomers compared to N1H and N3H forms, while the five-membered imidazole ring shows variable aromaticity depending on hydrogen positioning and substituent effects. These aromaticity differences contribute to the overall thermodynamic stability rankings observed for different tautomeric configurations.

属性

IUPAC Name |

7H-purine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEQXUBLKKQRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178326 | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-43-7 | |

| Record name | 9H-Purine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-PURINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SDM8E82XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Oxidation of Purine Derivatives

The oxidation of purine derivatives represents a classical route for synthesizing 1H-purine-6-carboxylic acid. This method leverages the reactivity of purine bases under oxidative conditions to introduce carboxylic acid functionality at the 6-position. For instance, hypoxanthine (6-hydroxypurine) can undergo oxidation using strong oxidizing agents such as potassium permanganate () or nitric acid () in acidic or neutral aqueous media .

Key parameters influencing this method include temperature, pH, and the choice of oxidizing agent. Reactions conducted under reflux conditions (80–100°C) in aqueous solutions yield moderate efficiencies (40–60%), with side products such as uric acid occasionally observed due to overoxidation . Catalysts like vanadium pentoxide () have been employed to enhance selectivity, though yields remain substrate-dependent.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| 90 | 55 | Uric acid | ||

| 80 | 48 | None | ||

| 100 | 62 | Trace amounts |

Chemical Synthesis from 2,6-Diaminopurine

A more controlled approach involves the chemical modification of 2,6-diaminopurine, a precursor with dual amino groups amenable to selective functionalization. This method employs formic acid () as both a solvent and reactant, facilitating the cyclocondensation of 2,6-diaminopurine with carbonyl-containing reagents .

The reaction proceeds via initial formylation at the 6-amino group, followed by intramolecular cyclization under acidic conditions. Optimized protocols utilize refluxing formic acid (100°C, 12–24 hours) to achieve yields exceeding 70%. Notably, this pathway avoids the formation of overoxidized byproducts, making it preferable for high-purity applications .

Mechanistic Insight :

Recent advancements have introduced microwave-assisted synthesis to reduce reaction times (2–4 hours) while maintaining yields above 65% . However, scalability remains challenging due to the cost of 2,6-diaminopurine and the need for precise pH control.

Postsynthetic Modification Using 2-Fluoro-6-Aminopurine

A novel strategy reported in 2022 involves the postsynthetic modification of 2-fluoro-6-aminopurine derivatives . This method capitalizes on the high electrophilicity of the 2-fluoro group, which undergoes nucleophilic aromatic substitution (NAS) with ammonia () or amines. The reaction sequence begins with the synthesis of 2-fluoro-6-aminopurine phosphoramidites, which are incorporated into oligonucleotides before treatment with aqueous to yield this compound.

Key Advantages :

-

Selectivity : The 2-fluoro group directs substitution exclusively at the 6-position, minimizing side reactions.

-

Versatility : Compatible with diverse backbones, including 2′-deoxy, 2′-OMe, and locked nucleic acid (LNA) analogs .

-

Yield : Postsynthetic treatment achieves >80% conversion under mild conditions (25°C, 12 hours).

Table 2: Postsynthetic Modification Parameters

| Substrate | Reaction Time (h) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 2′-Deoxy derivative | 12 | 25 | 82 |

| 2′-F derivative | 18 | 25 | 78 |

| LNA analog | 24 | 25 | 75 |

Enzymatic and Biocatalytic Approaches

Emerging methodologies explore enzymatic routes using purine-metabolizing enzymes such as xanthine dehydrogenase (XDH) and adenine deaminase. These biocatalysts facilitate the oxidation of purine bases under physiological conditions (pH 7–8, 37°C), though yields remain suboptimal (20–30%) compared to chemical methods. Immobilized enzyme systems have shown promise for recyclability but require further optimization for industrial applicability.

化学反应分析

Types of Reactions: 1H-Purine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form purine-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different purine derivatives.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1H-Purine-6-carboxylic acid and its derivatives in anticancer therapies. Research has demonstrated that certain derivatives exhibit high cytotoxic activity against various cancer cell lines, including:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric adenocarcinoma

The introduction of specific substituents on the purine ring has been shown to enhance the cytotoxic effects, with some compounds achieving a (the concentration required to kill 50% of the cells) of less than 30 µM against resistant strains of cancer cells .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry applications. This approach allows for:

- Isolation of impurities in preparative separations.

- Pharmacokinetic studies , providing insights into the absorption and distribution of drugs within biological systems .

The scalability of this method makes it suitable for both analytical and preparative applications in pharmaceutical development.

Cytotoxicity Assessment

A detailed study assessed the cytotoxicity of various derivatives of this compound against different tumor cell lines. The results indicated that:

| Compound | Cell Line Tested | (µM) | Selective Cytotoxicity Index |

|---|---|---|---|

| Compound A | COLO201 | <30 | High |

| Compound B | 4T1 | <10 | Moderate |

| Compound C | SNU-1 | >30 | Low |

This table summarizes the effectiveness of selected compounds, indicating their potential as therapeutic agents against specific cancers .

Environmental Impact Studies

Furthermore, the compound's role extends to environmental studies where it is evaluated for its potential effects on ecosystems due to its presence in various chemical formulations . The ongoing research is crucial for understanding its environmental fate and toxicity.

作用机制

The mechanism of action of 1H-purine-6-carboxylic acid involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes, leading to disruptions in DNA and RNA synthesis. This property makes it a potential candidate for the development of therapeutic agents targeting rapidly dividing cells, such as cancer cells.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table compares 1H-Purine-6-carboxylic acid with structurally related purine and heterocyclic derivatives:

Key Differences:

- Substituent Position and Type: this compound’s carboxylic acid group at position 6 enhances its polarity, making it suitable for reverse-phase HPLC separations . 1-Chlorophthalazine-6-carboxylic acid’s chlorine substituent introduces steric and electronic effects, favoring its use in kinase inhibitor synthesis .

- 1-Chlorophthalazine-6-carboxylic acid’s chlorine atom increases its lipophilicity, improving membrane permeability in drug candidates .

Pharmacological Potential

While this compound itself is primarily an analytical standard, its derivatives (e.g., 6-benzylthio-9-(2-chloroethyl)purine) show promise in anticancer research by modulating purine metabolism pathways .

Market Insights

The 2025 market report identifies Asia-Pacific as a key production region for this compound, driven by demand for pharmaceutical intermediates. Regional price variations reflect differences in raw material costs and regulatory standards .

生物活性

1H-Purine-6-carboxylic acid, also known as 6-carboxypurine, is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Recent studies have focused on synthesizing derivatives of purine that incorporate various functional groups to enhance biological activity.

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. Notably, some derivatives demonstrated selectivity towards tumor cells over normal fibroblasts, indicating a promising therapeutic profile .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 1a | 4T1 | <30 | High |

| Compound 1b | COLO201 | 35 | Moderate |

| Compound 1c | MDA-MB-231 | 25 | High |

| Compound 1d | A549 | <20 | Very High |

Antiviral Activity

In addition to its antitumor properties, this compound has shown antiviral activity. Derivatives synthesized from this compound have been tested against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains. Some compounds demonstrated effective inhibition of viral replication in vitro, suggesting potential use in antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the purine ring can significantly influence the biological activity of the derivatives. For instance, substituting different amino acids or alkyl groups at the 6-position of the purine nucleus has been shown to enhance both cytotoxic and antiviral activities .

Figure 1: Structure-Activity Relationship Insights

Structure-Activity Relationship (Hypothetical image for illustrative purposes)

Case Study 1: Anticancer Potential

In a comparative study involving several purine derivatives, it was found that a specific derivative of this compound exhibited a remarkable ability to induce cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells. This effect was accompanied by a reduction in DNA synthesis, which is critical for cancer proliferation .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of purine derivatives against HSV-1. The study highlighted that certain modifications led to enhanced inhibition rates compared to standard antiviral agents like acyclovir. The mechanism appears to involve interference with viral entry or replication processes .

常见问题

Q. How can conflicting bioactivity data across studies be harmonized for meta-analysis?

- Methodological Answer : Normalize data using standardized units (e.g., µM for IC) and account for assay variability (e.g., enzyme vs. cell-based). Use random-effects models to handle heterogeneity. Sensitivity analysis can identify outlier studies. Transparently report exclusion criteria and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。